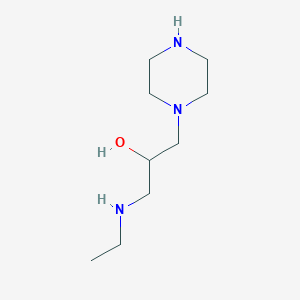
2-氨基嘧啶-4-甲醛
概述
描述
2-Aminopyrimidine-4-carbaldehyde is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the 2-position and an aldehyde group at the 4-position
科学研究应用
2-Aminopyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of various materials and as an intermediate in the production of agrochemicals and dyes.
作用机制
- The primary targets of 2-Aminopyrimidine-4-carbaldehyde are not explicitly documented in the literature I found. However, it’s important to note that this compound belongs to the pyrimidine family, which is commonly associated with various biological activities .
- Pyrimidines serve as essential pharmacophores for drug development, and their derivatives exhibit diverse effects in biological systems . Therefore, we can infer that 2-Aminopyrimidine-4-carbaldehyde likely interacts with specific cellular components or enzymes.
- However, considering its chemical structure, we can speculate that it may participate in nucleophilic aromatic substitution (S~N~Ar) reactions. These reactions involve the replacement of a leaving group (such as a halogen) with a nucleophile, leading to functionalization of the pyrimidine ring .
- Pyrimidine derivatives often impact cellular processes related to DNA, RNA, and protein synthesis due to their structural resemblance to natural pyrimidines . However, specific pathways require investigation.
- However, pyrimidine derivatives often influence cell growth, proliferation, and gene expression . Further studies are needed to explore these effects.
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
生化分析
Biochemical Properties
It is known that pyrimidines, a class of compounds to which 2-Aminopyrimidine-4-carbaldehyde belongs, can interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is known that pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyrimidine-4-carbaldehyde typically involves the reaction of β-diketones (such as acetylacetone or benzoylmethane) with N-cyanoamidines or commercial N-cyanoguanidine (dicyandiamide) in the presence of nickel acetate (Ni(OAc)2). This method is convenient for accessing aminopyrimidine ketones with an unsubstituted amino group . Another common method involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier-Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group .
Industrial Production Methods: Industrial production methods for 2-Aminopyrimidine-4-carbaldehyde are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2-Aminopyrimidine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: 2-Aminopyrimidine-4-carboxylic acid.
Reduction: 2-Aminopyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
相似化合物的比较
- 2-Aminopyrimidine-5-carbaldehyde
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- 2,4-Diaminopyrimidine-5-carbaldehyde
Comparison: 2-Aminopyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited for various synthetic and medicinal applications .
属性
IUPAC Name |
2-aminopyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5-7-2-1-4(3-9)8-5/h1-3H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGUYYUCZSRMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591174 | |
| Record name | 2-Aminopyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165807-06-7 | |
| Record name | 2-Amino-4-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165807-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminopyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

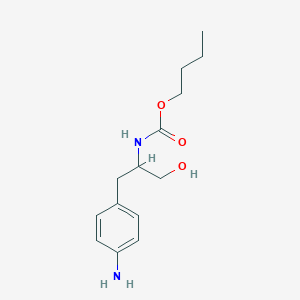
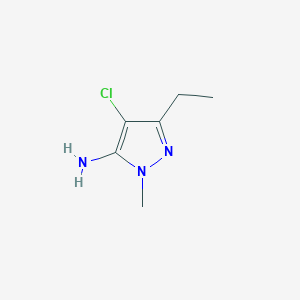


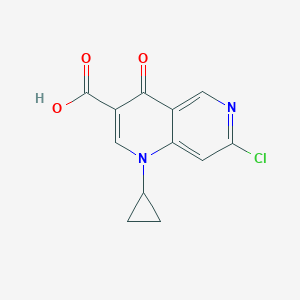
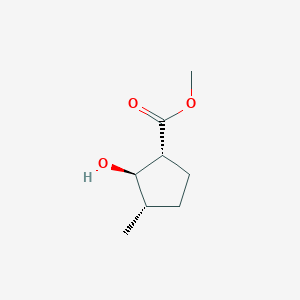
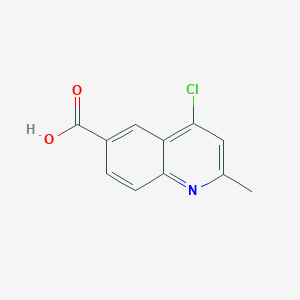


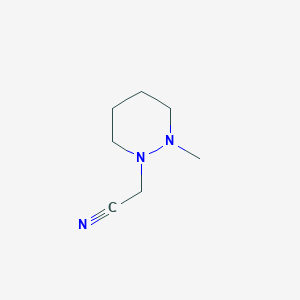
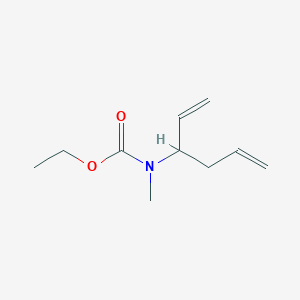
![Dl-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid](/img/structure/B69374.png)
